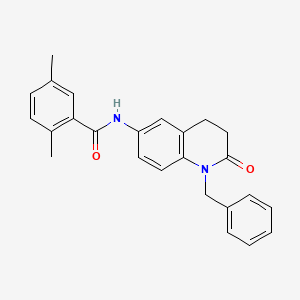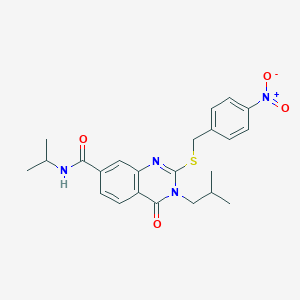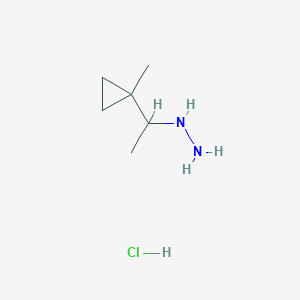![molecular formula C15H13N3O4S B2643706 3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034291-74-0](/img/structure/B2643706.png)
3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole is a heterocyclic compound . It’s part of many biologically active compounds and has been used in the synthesis of various anti-tubercular compounds . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s used widely in medicinal chemistry . Oxazolidinedione is a type of oxazolidinone, a class of drugs that includes several antibiotics.
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Pyrrolidine is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The compound 3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is related to a class of compounds that exhibit interesting chemical properties and reactivity. For example, 2-aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines were prepared from α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position. These compounds were further reacted to form oxazoles, thiazoles, and bicyclic compounds like 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones through various chemical transformations such as dehydrogenation, interaction with p-nitrobenzaldehyde and piperidine, and acetylation followed by cyclization (Badr et al., 1981).
Crystal Structure and Formation
The title compound 4′‐(4‐Chlorophenyl)‐3′'‐ethyl‐1′‐methyl‐1H‐indole‐3‐spiro‐2′‐pyrrolidine‐3′‐spiro‐5′′‐[1,3]thiazole‐2(3H),2′′(3′′H),4′′(5′′H)‐trione benzene sesquisolvate, which is related in structure, was synthesized through intermolecular [3+2]-cycloaddition. This compound features an approximately planar 2-oxindole system, a pyrrolidine ring in an envelope conformation, and a planar thiazolidine ring joined via two spiro-junctions. The molecules in the crystal are linked by an intermolecular N—H⋯N hydrogen bond, forming infinite chains along the c-axis (Li et al., 2003).
Antimicrobial and Antifungal Activity
Novel derivatives of 3-benzylthiazolidine-2,4-dione-4-thiosemicarbazones and 3-benzyl-4-[(3,4-diaryl-3H-thiazol-2-yl)azo]thiazolidin-2-ones were synthesized as potential antimicrobial and anticancer agents. However, these compounds were found inactive against various microorganisms, and preliminary antileukemic evaluation indicated insignificant activity (Mohsen et al., 1985).
Propiedades
IUPAC Name |
3-[1-(1,3-benzothiazole-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-12-8-22-15(21)18(12)9-5-6-17(7-9)14(20)13-16-10-3-1-2-4-11(10)23-13/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSAACKXWAFMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2643624.png)
![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2643628.png)
![2-(ethylthio)-3-(4-methoxyphenyl)-N-(o-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2643629.png)
![(3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one](/img/structure/B2643630.png)




![4-Oxa-7-azaspiro[2.5]octan-8-one](/img/structure/B2643636.png)

![8-(2-((2,3-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2643641.png)
![Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate](/img/structure/B2643643.png)
![N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2643645.png)

